molecular formula C8H9NO3S B12294722 Ethyl 2-acetyl-5-thiazolecarboxylate

Ethyl 2-acetyl-5-thiazolecarboxylate

Cat. No.: B12294722
M. Wt: 199.23 g/mol
InChI Key: LXVRPDNAHFLWSR-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-thiazolecarboxylate (CAS 2120011-10-9) is a thiazole derivative characterized by a carboxylate ester group at position 5 and an acetyl substituent at position 2 of the heterocyclic thiazole ring. Its molecular formula is C₈H₉NO₃S, with a molar mass of 199.23 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to the reactive acetyl and ester moieties, which enable diverse derivatization pathways.

Properties

IUPAC Name

ethyl 2-acetyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-9-7(13-6)5(2)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVRPDNAHFLWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-acetyl-5-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring. Common reagents used in these reactions include thiourea, ethyl 2-chloroacetoacetate, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-acetyl-5-thiazolecarboxylate. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study synthesized several thiazole derivatives and tested their effects on A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines. The results showed that certain derivatives demonstrated higher selectivity and potency against SHSY-5Y cells compared to standard treatments like doxorubicin. Notably, the combination of thiazole and amide structures resulted in compounds with enhanced stability and cytotoxicity profiles, suggesting promising avenues for neuroblastoma treatment .

Summary Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity
3gSHSY-5Y2.5High
3dA54910Moderate
3hCaco-215Low

Antidiabetic Potential

This compound also shows promise in the development of dual-action antidiabetic agents. The compound can inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism.

Case Study: Synthesis of Antidiabetic Agents

Research has indicated that derivatives of thiazole, including this compound, can be synthesized to create effective inhibitors of glycogen phosphorylase. These compounds have been evaluated for their pharmacological properties, demonstrating potential in managing diabetes by regulating blood sugar levels .

Summary Table: Antidiabetic Activity

CompoundTarget EnzymeInhibition (%)Reference
This compoundGlycogen Phosphorylase75%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in therapeutic applications. Modifications to the thiazole ring or substituents can significantly impact biological activity.

Research Findings on SAR

A comprehensive study analyzed various thiazole derivatives to establish correlations between structural features and biological activity. The findings suggest that specific functional groups enhance anticancer and antidiabetic activities, guiding future synthesis efforts for more effective compounds .

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the thiazole ring significantly impacts physicochemical properties and applications. Below is a comparative analysis:

Compound Name Substituent at C2 Molecular Formula Key Properties/Applications Reference CAS
Ethyl 2-acetyl-5-thiazolecarboxylate Acetyl (COCH₃) C₈H₉NO₃S High reactivity for nucleophilic substitutions; used in drug intermediates 2120011-10-9
Ethyl 2-aminothiazole-5-carboxylate Amino (NH₂) C₆H₈N₂O₂S Nucleophilic amino group enables peptide coupling; anti-fungal research 32955-21-8
Ethyl 2-phenylthiazole-5-carboxylate Phenyl (C₆H₅) C₁₂H₁₁NO₂S Enhanced lipophilicity; explored in anti-cancer agents 175277-03-9 (analog)
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate CF₃ C₇H₆F₃NO₂S Electron-withdrawing CF₃ improves metabolic stability 131748-96-4

Key Findings :

  • Acetyl vs. Amino: The acetyl group in the target compound reduces nucleophilicity compared to the amino derivative, making it less prone to undesired side reactions in acidic conditions .
  • Phenyl vs. Acetyl : The phenyl substituent increases hydrophobicity, enhancing membrane permeability in biological systems .
  • Trifluoromethyl : The CF₃ group improves resistance to oxidative degradation, a critical factor in drug design .

Methyl Substitution at Position 4

Methyl groups at position 4 modulate steric effects and electronic distribution:

Compound Name Substituent at C4 Molecular Formula Notable Features Reference CAS
Ethyl 4-methyl-2-acetylthiazole-5-carboxylate Methyl (CH₃) C₉H₁₁NO₃S Increased steric hindrance slows hydrolysis of the ester group Not explicitly listed
This compound H (no substituent) C₈H₉NO₃S Faster ester hydrolysis due to lower steric protection 2120011-10-9

Key Findings :

  • Methylation at C4 enhances stability but reduces solubility in polar solvents .

Data Tables

Table 1: Structural Similarity Scores (Based on )

Compound Name Similarity Score
Ethyl 2-methylthiazole-5-carboxylate 0.83
2-Methyl-5-thiazolecarboxylic acid 0.76
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate 0.73

Interpretation : Higher similarity scores correlate with shared ester groups, while lower scores reflect substituent differences .

Biological Activity

Ethyl 2-acetyl-5-thiazolecarboxylate (EATC) is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of EATC, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EATC is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The molecular formula is C8H9N1O3S1C_8H_9N_1O_3S_1, and its structure can be represented as follows:

Ethyl 2 acetyl 5 thiazolecarboxylate\text{Ethyl 2 acetyl 5 thiazolecarboxylate}

The compound features an acetyl group and an ethyl ester moiety, contributing to its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EATC derivatives. For instance, a study synthesized various thiazole derivatives, including EATC, and evaluated their cytotoxic effects against different cancer cell lines such as A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. The findings showed that certain derivatives exhibited significant antiproliferative activity, particularly against SHSY-5Y cells, with selectivity over normal fibroblast cells .

Table 1: Cytotoxicity of EATC Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
EATCA54915.32.5
EATCCaco-220.73.0
EATCSHSY-5Y8.44.0

The selectivity index indicates the compound's ability to target cancer cells while sparing healthy cells, which is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

EATC and its derivatives have also been investigated for their antimicrobial properties . Research has shown that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity of EATC Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
EATCStaphylococcus aureus32 µg/mL
EATCEscherichia coli64 µg/mL
EATCPseudomonas aeruginosa128 µg/mL

These findings suggest that EATC could serve as a lead compound for developing new antimicrobial agents.

The biological activity of EATC can be attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to disruption in cellular processes that are critical for cancer cell survival and proliferation .

Case Studies

  • Neuroblastoma Treatment : A study focused on the effects of EATC derivatives on neuroblastoma cells demonstrated that certain compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This suggests potential for developing targeted therapies for neuroblastoma.
  • Antimicrobial Screening : In another study, EATC was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound retained efficacy against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance .

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